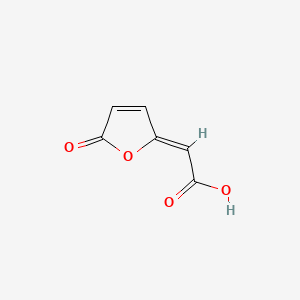

trans-4-Carboxymethylenebut-2-en-4-olide

Übersicht

Beschreibung

trans-4-Carboxymethylenebut-2-en-4-olide: is a chemical compound with the molecular formula C6H4O4 . It is a butenolide derivative, characterized by a carboxymethylene group at the 4-position. This compound is also known by its IUPAC name, (2Z)-(5-oxofuran-2(5H)-ylidene)acetic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carboxymethylenebut-2-en-4-olide typically involves the reaction of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide with a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods: This may involve the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-4-Carboxymethylenebut-2-en-4-olide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Bioremediation Applications

Role in Environmental Cleanup

trans-4-Carboxymethylenebut-2-en-4-olide plays a crucial role in the degradation of environmental pollutants. It has been identified as an intermediate in the microbial metabolism of chlorinated aromatic compounds, which are common environmental contaminants. The enzyme dienelactone hydrolase is pivotal in facilitating this metabolic process, indicating the compound's importance in bioremediation strategies aimed at detoxifying polluted environments .

Case Study: Microbial Degradation Pathways

Research has demonstrated that certain bacterial strains, such as Pseudomonas and Alcaligenes, can utilize this compound effectively in their metabolic pathways. For instance, Alcaligenes eutrophus has shown a higher conversion rate of trans-dienelactone compared to its cis counterpart, highlighting its efficiency in bioremediation processes .

Chemical Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Chemical Synthesis : Utilizing various reagents to create the compound from simpler precursors.

- Microbial Synthesis : Employing specific microbial strains capable of producing trans-dienelactone through metabolic pathways.

Applications in Organic Chemistry

In organic chemistry, this compound serves as a valuable intermediate for synthesizing other complex molecules. Its unique structural properties allow it to participate in various reactions, making it an important compound for developing new pharmaceuticals and agrochemicals .

Microbial Interactions

The compound exhibits significant biological activity, particularly in its interactions with microbial communities. Studies indicate that trans-dienelactone can influence ecological dynamics within polluted environments by promoting the growth of specific bacteria involved in degradation processes .

Potential Health Benefits

Although primarily studied for its environmental applications, there is emerging interest in exploring the health benefits associated with compounds related to trans-dienelactone. Its structural analogs have been investigated for potential antioxidant and antimicrobial properties, suggesting a broader scope for future research .

Wirkmechanismus

The mechanism of action of trans-4-Carboxymethylenebut-2-en-4-olide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- cis-4-Carboxymethylenebut-2-en-4-olide

- trans-2-chloro-4-carboxymethylenebut-2-en-1,4-olide

- (2E)-(5-oxofuran-2(5H)-ylidene)ethanoic acid .

Comparison: trans-4-Carboxymethylenebut-2-en-4-olide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to its cis-isomer, the trans-configuration may result in different reactivity and interaction with biological targets. The presence of a carboxymethylene group at the 4-position also differentiates it from other similar compounds, influencing its chemical behavior and applications .

Biologische Aktivität

trans-4-Carboxymethylenebut-2-en-4-olide, also known as (2Z)-(5-oxofuran-2(5H)-ylidene)acetic acid, is a butenolide derivative with the molecular formula CHO. This compound has garnered attention in biological research due to its potential antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through a review of its mechanisms, case studies, and relevant research findings.

This compound is characterized by a carboxymethylene group at the 4-position and exhibits weak basicity, with a pKa indicating it is essentially neutral in biological systems . The compound's structural configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit or activate these targets, influencing various cellular processes such as signal transduction and metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in metabolic degradation pathways, suggesting its potential role in modulating metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic functions.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. For example, studies have reported that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, resulting in enhanced cancer cell death .

Case Studies

Research Findings

Recent investigations into this compound have revealed several important findings:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits key metabolic enzymes, leading to cell death.

- Apoptosis Induction : In cancer cells, it activates caspase cascades and alters mitochondrial membrane potential, promoting apoptosis.

- Biodegradation Role : Acts as an intermediate in microbial degradation pathways for environmental pollutants, showcasing its potential utility in bioremediation efforts .

Eigenschaften

IUPAC Name |

(2Z)-2-(5-oxofuran-2-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFXPGXAZMFWNH-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1=CC(=O)O/C1=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22752-92-7 | |

| Record name | Dienelactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.